molecular formula C18H29N3O2 B4139300 N-[2-(2,6-dimethyl-1-piperidinyl)ethyl]-N'-(4-ethoxyphenyl)urea

N-[2-(2,6-dimethyl-1-piperidinyl)ethyl]-N'-(4-ethoxyphenyl)urea

Cat. No. B4139300
M. Wt: 319.4 g/mol
InChI Key: CEONUKADDXRNBN-UHFFFAOYSA-N
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Description

N-[2-(2,6-dimethyl-1-piperidinyl)ethyl]-N'-(4-ethoxyphenyl)urea, also known as DEET, is a widely used insect repellent. It was first developed in 1946 by the United States Department of Agriculture and has since become the most commonly used insect repellent worldwide. DEET is known for its effectiveness against a wide range of insects, including mosquitoes, ticks, and flies.

Mechanism of Action

The mechanism of action of N-[2-(2,6-dimethyl-1-piperidinyl)ethyl]-N'-(4-ethoxyphenyl)urea is not yet fully understood. It is believed that N-[2-(2,6-dimethyl-1-piperidinyl)ethyl]-N'-(4-ethoxyphenyl)urea works by interfering with the insect's olfactory system, making it difficult for the insect to locate its host. N-[2-(2,6-dimethyl-1-piperidinyl)ethyl]-N'-(4-ethoxyphenyl)urea may also interfere with the insect's feeding behavior, causing it to avoid landing on the host.
Biochemical and Physiological Effects:
N-[2-(2,6-dimethyl-1-piperidinyl)ethyl]-N'-(4-ethoxyphenyl)urea has been found to have low toxicity in humans and other mammals. However, it can cause skin irritation and allergic reactions in some individuals. N-[2-(2,6-dimethyl-1-piperidinyl)ethyl]-N'-(4-ethoxyphenyl)urea has also been found to have neurotoxic effects in some animals, although the significance of these effects in humans is not yet clear.

Advantages and Limitations for Lab Experiments

N-[2-(2,6-dimethyl-1-piperidinyl)ethyl]-N'-(4-ethoxyphenyl)urea is a widely used insect repellent and is readily available for use in lab experiments. However, caution should be exercised when handling N-[2-(2,6-dimethyl-1-piperidinyl)ethyl]-N'-(4-ethoxyphenyl)urea, as it can cause skin irritation and allergic reactions in some individuals. Additionally, the mechanism of action of N-[2-(2,6-dimethyl-1-piperidinyl)ethyl]-N'-(4-ethoxyphenyl)urea is not yet fully understood, which may limit its use in certain experiments.

Future Directions

Future research on N-[2-(2,6-dimethyl-1-piperidinyl)ethyl]-N'-(4-ethoxyphenyl)urea should focus on further understanding its mechanism of action and potential medical applications. Additionally, research should be conducted to develop safer and more effective insect repellents that can be used in place of N-[2-(2,6-dimethyl-1-piperidinyl)ethyl]-N'-(4-ethoxyphenyl)urea. Finally, research should be conducted to develop more sustainable and environmentally friendly insect repellent products.

Scientific Research Applications

N-[2-(2,6-dimethyl-1-piperidinyl)ethyl]-N'-(4-ethoxyphenyl)urea has been extensively studied for its insect repellent properties. It is commonly used in the development of insect repellent products for both personal and industrial use. N-[2-(2,6-dimethyl-1-piperidinyl)ethyl]-N'-(4-ethoxyphenyl)urea has also been studied for its potential use in the agricultural industry as a pesticide. Additionally, N-[2-(2,6-dimethyl-1-piperidinyl)ethyl]-N'-(4-ethoxyphenyl)urea has been found to have antifungal and antimicrobial properties, which may have potential medical applications.

properties

IUPAC Name

1-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-3-(4-ethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-4-23-17-10-8-16(9-11-17)20-18(22)19-12-13-21-14(2)6-5-7-15(21)3/h8-11,14-15H,4-7,12-13H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEONUKADDXRNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCN2C(CCCC2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,6-dimethyl-1-piperidinyl)ethyl]-N'-(4-ethoxyphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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